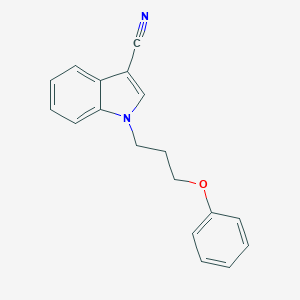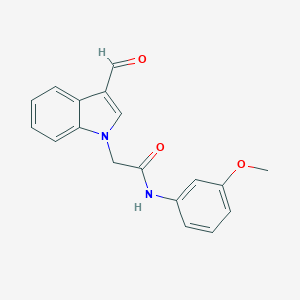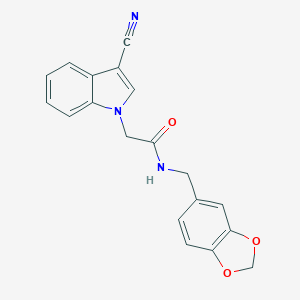![molecular formula C25H32BrN3O4S B297938 4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)
4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as BRL-15572 and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of BRL-15572 involves its interaction with the dopamine D3 receptor. This compound acts as a partial agonist of the receptor, which means that it can both activate and inhibit the receptor depending on the level of receptor activity. BRL-15572 has been found to reduce the activity of the dopamine D3 receptor in the brain, which can lead to a reduction in drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
BRL-15572 has a range of biochemical and physiological effects. This compound has been found to reduce the activity of the dopamine D3 receptor in the brain, which can lead to a reduction in drug-seeking behavior and other addictive behaviors. BRL-15572 has also been found to reduce food intake and body weight in animal models, which suggests that it may have potential applications in the treatment of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
BRL-15572 has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that BRL-15572 is not selective for the dopamine D3 receptor and can also interact with other receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on BRL-15572. One direction is to further explore the potential therapeutic applications of this compound in the treatment of drug addiction, obesity, and other disorders related to dopamine dysregulation. Another direction is to develop more selective dopamine D3 receptor ligands that can be used to study the specific role of this receptor in various physiological and pathological processes. Additionally, future research could focus on the development of new synthesis methods for BRL-15572 that are more efficient and cost-effective.
In conclusion, BRL-15572 is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has been found to modulate the activity of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. BRL-15572 has a range of biochemical and physiological effects and has potential therapeutic applications in the treatment of drug addiction, obesity, and other disorders related to dopamine dysregulation. While there are advantages and limitations to using BRL-15572 in lab experiments, there are several future directions for research on this compound that could lead to new insights into the role of the dopamine D3 receptor in health and disease.
Synthesemethoden
The synthesis method for BRL-15572 involves several steps. The first step involves the reaction of 4-bromo-N-cyclohexylbenzenesulfonamide with 2-methoxyphenylpiperazine in the presence of a coupling agent. The resulting intermediate is then reacted with ethyl 2-oxo-2-phenylethanoate to yield BRL-15572. This synthesis method has been optimized to produce high yields of pure BRL-15572.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential application in scientific research. This compound has been found to modulate the activity of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. BRL-15572 has been shown to have potential therapeutic applications in the treatment of drug addiction, obesity, and other disorders related to dopamine dysregulation.
Eigenschaften
Produktname |
4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide |
|---|---|
Molekularformel |
C25H32BrN3O4S |
Molekulargewicht |
550.5 g/mol |
IUPAC-Name |
4-bromo-N-cyclohexyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C25H32BrN3O4S/c1-33-24-10-6-5-9-23(24)27-15-17-28(18-16-27)25(30)19-29(21-7-3-2-4-8-21)34(31,32)22-13-11-20(26)12-14-22/h5-6,9-14,21H,2-4,7-8,15-19H2,1H3 |
InChI-Schlüssel |
MIBZYXVPVACNAV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Br |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B297855.png)




![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)
![ethyl 2-(4-isopropylbenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297866.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297867.png)
![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)


![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)
![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)